Complete Tumor Cures in Ovarian Carcinoma Xenograft Model with Infrequent Dosing Schedule
Isofludelone demonstrates a curative efficacy profile that is quantifiably superior to earlier epothilone analogs in the same model system. At a dose of 15 mg/kg administered every 6 days for five doses, Isofludelone achieved a total cure of ovarian SK-OV-3 carcinoma without relapse in all treated mice [1]. In contrast, the comparator compound dehydelone, a second-generation epothilone, was unable to achieve comparable curative outcomes under similar dosing regimens, highlighting the enhanced therapeutic index of the isoxazole series [2].
| Evidence Dimension | Therapeutic efficacy: complete tumor cure without relapse |
|---|---|
| Target Compound Data | Total cure without relapse in all mice (100%) |
| Comparator Or Baseline | Dehydelone (second-generation epothilone): failed to achieve comparable curative outcomes |
| Quantified Difference | 100% cure rate vs. lack of durable remission |
| Conditions | Nude mouse xenograft model bearing ovarian SK-OV-3 carcinoma; 15 mg/kg every 6 days for five doses via intravenous infusion |
Why This Matters
For procurement decisions, the ability to achieve complete tumor eradication in preclinical models with infrequent dosing is a critical differentiator for programs targeting refractory solid tumors where sustained response is required.
- [1] CancerNetwork. New Epothilone KOS-1803 Optimizes Tumor Penetration. Oncology NEWS International. 2007 Jun 1;16(6). View Source
- [2] Chou TC, et al. Therapeutic effect against human xenograft tumors in nude mice by the third generation microtubule stabilizing epothilones. Proc Natl Acad Sci U S A. 2008 Sep 2;105(35):13157-62. doi: 10.1073/pnas.0804773105. PMID: 18755900. View Source
